molecular formula C23H17ClFNO3S B2520514 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866808-94-8

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2520514
CAS No.: 866808-94-8
M. Wt: 441.9
InChI Key: SBIVWPFJJARJAG-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group, a 6-fluoro substituent, and a 2-methylphenylmethyl group attached to a 1,4-dihydroquinolin-4-one core. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Future Directions

Given the complexity of this molecule and its potential similarity to other biologically active compounds, it could be of interest for future research in medicinal chemistry. Further studies could focus on its synthesis, characterization, and evaluation of its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach starts with the preparation of the 4-chlorobenzenesulfonyl chloride, which is then reacted with a suitable quinoline derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-15-4-2-3-5-16(15)13-26-14-22(23(27)20-12-18(25)8-11-21(20)26)30(28,29)19-9-6-17(24)7-10-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIVWPFJJARJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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